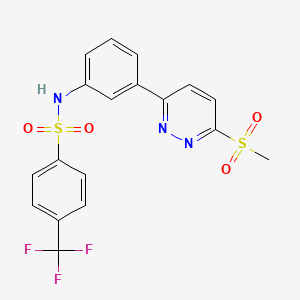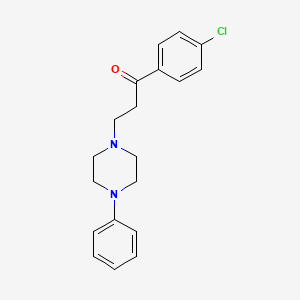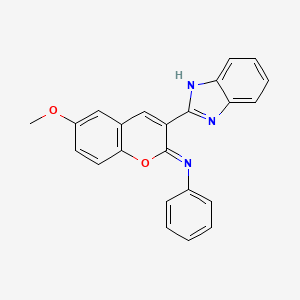![molecular formula C17H17N3O2 B2857497 N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide CAS No. 1427710-18-6](/img/structure/B2857497.png)
N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide, also known as CMMPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CMMPAA is a member of the family of N-(cyanomethyl)amides, which are known to have a wide range of biological activities.
科学的研究の応用
N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has shown potential applications in various fields of scientific research. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has also been investigated for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Moreover, N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has been studied for its potential as an anti-diabetic agent, as it has been found to lower blood glucose levels in animal models.
作用機序
The mechanism of action of N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes or signaling pathways in the body. In cancer cells, N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has been found to inhibit the growth of tumors by inducing cell cycle arrest and apoptosis. Inflammation is reduced by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has been found to activate AMP-activated protein kinase (AMPK), which plays a role in glucose metabolism.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has been found to have various biochemical and physiological effects. In cancer cells, N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has been found to induce DNA damage and inhibit the activity of certain enzymes involved in cell proliferation. In animal models, N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has been found to lower blood glucose levels by activating AMPK.
実験室実験の利点と制限
One advantage of using N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. Moreover, N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has been found to lower blood glucose levels in animal models, making it a potential candidate for the treatment of diabetes. However, one limitation of using N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide. One potential direction is to investigate its potential as an anti-cancer agent in human clinical trials. Another direction is to study its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, further research could be done to investigate its potential as an anti-inflammatory agent and as a treatment for diabetes. Overall, N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has shown promising results in various fields of scientific research, and further studies are needed to fully understand its potential applications.
合成法
The synthesis of N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide can be achieved by using a multi-step process that involves the reaction of 5-methyl-2-phenoxyaniline with chloroacetyl chloride to form 2-chloro-N-(5-methyl-2-phenoxyphenyl)acetamide. This intermediate is then reacted with sodium cyanide to form N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide.
特性
IUPAC Name |
N-(cyanomethyl)-2-(5-methyl-2-phenoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-13-7-8-16(22-14-5-3-2-4-6-14)15(11-13)20-12-17(21)19-10-9-18/h2-8,11,20H,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQBUOMMLAFBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2)NCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2857414.png)


![1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione](/img/structure/B2857422.png)

![(3Z)-1-benzyl-3-[(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-ylamino)methylene]-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2857427.png)
![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2857428.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2857429.png)
![ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2857430.png)
![4-(4-(2-Fluorophenyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2857431.png)


![methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2857436.png)
![1-(3,4-Dimethoxyphenyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2857437.png)